
Deoxyaminopteroic acid
描述
2,4-Diamino-N10-methylpteroic acid, commonly known as DAMPA, is a metabolite of methotrexate, a widely used antifolate drug. DAMPA is formed through the enzymatic cleavage of methotrexate by carboxypeptidase-G2. It is known for its minimal inhibition of dihydrofolate reductase (DHFR) and its role in the metabolism and excretion of methotrexate .
准备方法
合成路线和反应条件: DAMPA 可以通过甲氨蝶呤的酶促水解来合成。羧肽酶-G2 酶将甲氨蝶呤裂解成 DAMPA 和谷氨酸。 这种反应通常在生理条件下发生,酶作为催化剂 .
工业生产方法: DAMPA 的工业生产涉及甲氨蝶呤的大规模酶促水解。该过程需要羧肽酶-G2 的纯化以及受控反应条件,以确保甲氨蝶呤高效转化为 DAMPA。 然后通过各种色谱技术对所得 DAMPA 进行纯化 .
化学反应分析
反应类型: DAMPA 经历了几种类型的化学反应,包括:
氧化: DAMPA 可以被氧化生成羟基-DAMPA。
还原: DAMPA 在特定条件下可以被还原生成还原衍生物。
常用试剂和条件:
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 可以使用硼氢化钠等还原剂。
取代: 通常使用强亲核试剂,如甲醇钠.
主要产物:
氧化: 羟基-DAMPA
还原: DAMPA 还原衍生物
取代: 取代的 DAMPA 化合物
科学研究应用
Role in Methotrexate Metabolism
Deoxyaminopteroic acid is primarily recognized as a metabolite of methotrexate, formed through carboxypeptidase-mediated cleavage. Its presence is crucial in understanding the pharmacokinetics of methotrexate treatment, especially in patients undergoing high-dose methotrexate therapy. The measurement of this compound levels can serve as a marker for methotrexate clearance and toxicity assessment .
Clinical Monitoring and Toxicity Management
In clinical settings, monitoring this compound levels can provide insights into the efficacy of methotrexate therapy and potential nephrotoxicity. For instance, a case study highlighted the use of glucarpidase, an enzyme that helps to reduce toxic methotrexate levels, which also influences this compound concentrations. The study demonstrated that glucarpidase administration resulted in significant declines in plasma methotrexate levels, with corresponding increases in this compound detection, suggesting its utility in managing methotrexate toxicity during treatment .
Therapeutic Applications in Cancer Treatment
This compound has been investigated for its potential role in enhancing the therapeutic effects of methotrexate, particularly in treating central nervous system tumors. Research indicates that carboxypeptidase G2 (CPG2) can effectively lower methotrexate levels while allowing for the safe administration of this compound. This approach may be beneficial for patients with recurrent primary central nervous system lymphoma, as it enables a more controlled therapeutic environment without compromising drug efficacy .
Pharmacokinetic Studies
Pharmacokinetic studies involving high-dose methotrexate have shown that this compound can be monitored alongside other metabolites to evaluate drug clearance and patient response. These studies often measure the serum concentrations of methotrexate and its metabolites, including this compound, to determine the appropriate timing and dosage for rescue therapies such as leucovorin or CPG2 .
Case Studies and Clinical Insights
Several case studies have documented the clinical implications of this compound monitoring:
- Case Study on Glucarpidase Administration : A pediatric patient receiving high-dose methotrexate exhibited delayed clearance of the drug despite glucarpidase administration. Monitoring revealed elevated levels of this compound, which provided critical information on drug metabolism and toxicity management during treatment .
- Methotrexate-Induced Nephrotoxicity : In patients experiencing nephrotoxicity from high-dose methotrexate, researchers observed that elevated levels of this compound correlated with renal function impairment. This relationship underscores the importance of monitoring this metabolite to preemptively address potential complications .
Summary Table: Applications of this compound
Application Area | Description | Key Findings/Notes |
---|---|---|
Methotrexate Metabolism | Metabolite formed from methotrexate cleavage; used as a marker for drug clearance | Indicates drug metabolism efficiency |
Clinical Monitoring | Helps assess toxicity and therapeutic efficacy during high-dose methotrexate treatment | Correlates with nephrotoxicity and treatment outcomes |
Cancer Treatment | Enhances therapeutic effects when combined with rescue therapies like CPG2 | Effective for CNS tumors |
Pharmacokinetic Studies | Monitored alongside other metabolites to evaluate drug clearance | Critical for adjusting treatment protocols |
Case Studies | Documented clinical scenarios highlighting its importance in toxicity management | Provides insights into patient care strategies |
作用机制
DAMPA 主要通过与二氢叶酸还原酶 (DHFR) 的相互作用来发挥其作用。尽管它是 DHFR 的最小抑制剂,但它在甲氨蝶呤的代谢中起着至关重要的作用。DAMPA 被寄生虫的二氢叶酸合成酶转化为甲氨蝶呤,这解释了其与其他抗叶酸药物的协同作用。 这种转化不会发生在宿主中,因为宿主缺乏完整的叶酸代谢途径 .
类似化合物:
- 2,4-二氨基蝶啶 (DAP)
- 2,4-二氨基蝶酰谷氨酸 (DAPA)
- 甲氨蝶呤 (MTX)
比较:
- 2,4-二氨基蝶啶 (DAP): DAP 是合成抗叶酸化合物的先驱。 与 DAMPA 相比,DAP 在抑制寄生虫生长方面的活性较低 .
- 2,4-二氨基蝶酰谷氨酸 (DAPA): DAPA 是抗叶酸合成的另一种先驱。 它的活性也低于 DAMPA,但可以转化为氨甲喋呤,一种强效的 DHFR 抑制剂 .
- 甲氨蝶呤 (MTX): 甲氨蝶呤是一种广泛使用的抗叶酸药物,可抑制 DHFR。 DAMPA 是甲氨蝶呤的代谢产物,具有不同的作用机制,主要涉及其被寄生虫酶转化为甲氨蝶呤 .
DAMPA 的独特之处在于它作为甲氨蝶呤的代谢产物以及它对 DHFR 的最小抑制作用,使其成为研究甲氨蝶呤代谢和抗叶酸药物开发的宝贵化合物 .
相似化合物的比较
- 2,4-Diaminopteridine (DAP)
- 2,4-Diaminopteroic Acid (DAPA)
- Methotrexate (MTX)
Comparison:
- 2,4-Diaminopteridine (DAP): DAP is a precursor for the synthesis of antifolate compounds. It is less active compared to DAMPA in inhibiting parasite growth .
- 2,4-Diaminopteroic Acid (DAPA): DAPA is another precursor for antifolate synthesis. It is also less active than DAMPA but can be converted to aminopterin, a potent DHFR inhibitor .
- Methotrexate (MTX): Methotrexate is a widely used antifolate drug that inhibits DHFR. DAMPA is a metabolite of methotrexate and has a different mechanism of action, primarily involving its conversion to methotrexate by parasite enzymes .
DAMPA’s uniqueness lies in its role as a metabolite of methotrexate and its minimal inhibition of DHFR, making it a valuable compound in the study of methotrexate metabolism and antifolate drug development .
生物活性
Deoxyaminopteroic acid (DAMPA), a metabolite of methotrexate (MTX), plays a significant role in the pharmacological landscape, particularly in cancer therapy and immunosuppression. This article explores its biological activity, mechanisms of action, and clinical implications, supported by data tables and relevant research findings.
Overview of this compound
- Chemical Structure : DAMPA is chemically classified as 4-amino-4-deoxy-10-methylpteroic acid, with the molecular formula and a molecular weight of 325.325 g/mol.
- CAS Number : 19741-14-1
- Properties :
- Melting Point : 242 °C
- Boiling Point : 689.3 °C at 760 mmHg
- Density : 1.532 g/cm³
DAMPA functions primarily as a competitive inhibitor of dihydrofolate reductase (DHFR), similar to methotrexate. By inhibiting DHFR, it disrupts folate metabolism, which is crucial for DNA synthesis and cell proliferation. This inhibition leads to:
- Reduced nucleotide synthesis : Impairing DNA replication in rapidly dividing cells such as cancer cells.
- Immunosuppressive effects : Beneficial in conditions requiring reduced immune response, such as autoimmune diseases.
Antitumor Activity
Research indicates that DAMPA exhibits cytotoxic effects on various cancer cell lines. A study highlighted its effectiveness in inhibiting the growth of leukemia cells, demonstrating its potential as an adjunct therapy in hematological malignancies .
Case Studies
- High-Dose Methotrexate Therapy :
- Nephrotoxicity Assessment :
- A study focused on the simultaneous determination of DAMPA and other metabolites in urine samples from patients receiving MTX therapy. The findings indicated that elevated DAMPA levels were associated with increased risk of renal toxicity, emphasizing the need for careful dose management during treatment .
Table 1: Properties of this compound
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₅N₇O₂ |
Molecular Weight | 325.325 g/mol |
Melting Point | 242 °C |
Boiling Point | 689.3 °C |
Density | 1.532 g/cm³ |
Table 2: Clinical Studies Involving DAMPA
属性
IUPAC Name |
4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N7O2/c1-22(10-4-2-8(3-5-10)14(23)24)7-9-6-18-13-11(19-9)12(16)20-15(17)21-13/h2-6H,7H2,1H3,(H,23,24)(H4,16,17,18,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWCXZSDKANNOAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20173427 | |
Record name | Deoxyaminopteroic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20173427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19741-14-1 | |
Record name | Deoxyaminopteroic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019741141 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 19741-14-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131463 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Deoxyaminopteroic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20173427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(N-(2,4-Diamino-6-pteridinylmethyl)-N-methylamino)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-AMINO-4-DEOXY-N10-METHYLPTEROIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7OVP484DX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。